N-(Naphthalene-2-carbonyl)-leucine

Description

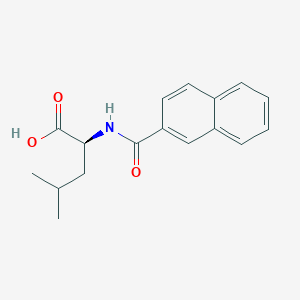

N-(Naphthalene-2-carbonyl)-leucine is a synthetic organic compound derived from the conjugation of leucine (a branched-chain amino acid) with a naphthalene-2-carbonyl group via an amide bond. While direct literature on this compound is sparse, its properties can be inferred from related naphthalene derivatives and acylated amino acids .

The synthesis likely involves reacting naphthalene-2-carbonyl chloride (C₁₁H₇ClO, CAS: [28198-65-4]) with leucine under Schotten-Baumann conditions, analogous to methods for synthesizing N-(2-Furoyl)leucine . The naphthalene group contributes to increased molecular weight and hydrophobicity compared to simpler acylated leucine derivatives.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(naphthalene-2-carbonylamino)pentanoic acid |

InChI |

InChI=1S/C17H19NO3/c1-11(2)9-15(17(20)21)18-16(19)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15H,9H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |

InChI Key |

OUFRSVLEPMEAJD-HNNXBMFYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

Acylated leucine derivatives share a common backbone but differ in their acyl groups, which critically influence their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Properties of N-(Naphthalene-2-carbonyl)-leucine and Analogs

*Inferred data based on structural analogs.

Key Findings:

Molecular Weight and Hydrophobicity: The naphthalene group in this compound increases its molecular weight (~301 g/mol) compared to N-(2-Furoyl)leucine (225 g/mol) and N-Benzoylleucine (221 g/mol).

Hazard Profile :

- N-(2-Furoyl)leucine is classified as toxic (T) and irritant (Xi) due to its furan moiety . The naphthalene analog may share irritant properties but lacks explicit toxicity data.

Applications: Naphthalene derivatives: Used as fluorescent probes or enzyme inhibitors due to aromatic stacking interactions .

Preparation Methods

Direct Acylation Using Naphthalene-2-carbonyl Chloride

The most straightforward method involves reacting leucine with naphthalene-2-carbonyl chloride in anhydrous conditions. This approach mirrors protocols used for analogous naphthoyl-amino acid conjugates:

Procedure :

-

Activation of Naphthalene-2-carboxylic Acid :

Naphthalene-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (1.2 eq) in dry dichloromethane at 0–5°C for 2 hours. Excess thionyl chloride is removed under reduced pressure to yield naphthalene-2-carbonyl chloride as a crystalline solid. -

Coupling with Leucine :

L-leucine (1.0 eq) is suspended in anhydrous ethyl acetate, followed by dropwise addition of naphthalene-2-carbonyl chloride (1.1 eq). The mixture is stirred at 50–60°C until complete dissolution, after which triethylamine (2.0 eq) is added to neutralize HCl byproducts. The reaction is quenched with ice water, and the organic layer is extracted, washed with 5% NaHCO₃, and dried over anhydrous MgSO₄. -

Purification :

The crude product is recrystallized from toluene, yielding N-(naphthalene-2-carbonyl)-leucine as a white solid. Patent data report a 41% yield with 98% enantiomeric excess (ee) under analogous conditions.

Key Parameters :

Schotten-Baumann Acylation in Biphasic Systems

This method employs aqueous-organic biphasic conditions to enhance reaction efficiency and reduce racemization:

Procedure :

-

Reaction Setup :

L-leucine (1.0 eq) is dissolved in 10% NaOH (aq), and naphthalene-2-carbonyl chloride (1.05 eq) in diethyl ether is added dropwise with vigorous stirring at 0–5°C. -

Reaction Monitoring :

The mixture is stirred for 1 hour, after which the aqueous layer is acidified to pH 2–3 using concentrated HCl. The precipitated product is filtered and washed with cold ether.

Key Parameters :

Solid-Phase Synthesis Using Resin-Bound Leucine

Adapting solid-phase peptide synthesis (SPPS) principles, this method ensures high purity and scalability:

Procedure :

-

Resin Loading :

Fmoc-Leu-Wang resin (1.0 eq) is deprotected with 20% piperidine in DMF, followed by coupling with naphthalene-2-carboxylic acid (1.5 eq) using HBTU (1.5 eq) and DIPEA (3.0 eq) in DMF. -

Cleavage and Isolation :

After washing, the resin is treated with 95% TFA/2.5% H₂O/2.5% TIS for 2 hours to cleave the product. The solution is concentrated, and the product is precipitated with cold ether.

Key Parameters :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Acylation | 41 | 98 | 98 | Moderate | High |

| Schotten-Baumann | 35–40 | 95 | 95 | High | Moderate |

| Solid-Phase Synthesis | 50–60 | 99 | 99 | Low | Low |

Insights :

-

Direct Acylation offers balance between yield and cost but requires stringent anhydrous conditions.

-

Schotten-Baumann is scalable for industrial applications but suffers from moderate yields due to hydrolysis side reactions.

-

Solid-Phase Synthesis achieves high purity but is less feasible for large-scale production due to resin costs.

Optimization Strategies

Solvent and Base Selection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Naphthalene-2-carbonyl)-leucine, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound is typically synthesized via acylation of leucine using naphthalene-2-carbonyl chloride. Key steps include:

- Base selection : Triethylamine neutralizes HCl byproduct, enhancing reaction efficiency .

- Solvent and temperature : Dichloromethane at 0–5°C minimizes side reactions and improves purity .

- Purification : Column chromatography or recrystallization ensures >95% purity. For scalability, continuous flow reactors may optimize temperature and mixing .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Standard protocols include:

- NMR spectroscopy : Confirms acyl group attachment via shifts in the leucine backbone (e.g., δ 4.3 ppm for α-proton) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]+ at 314.3 g/mol) and monitors impurities .

- FT-IR : Identifies carbonyl stretches (~1680 cm⁻¹) and amide bonds (~1550 cm⁻¹) .

Q. How does the naphthalene moiety influence the compound’s biological activity compared to other acylated leucine derivatives?

- Methodological Answer : The naphthalene group enhances hydrophobicity, improving membrane permeability. Comparative studies with N-(2-Furoyl)leucine show:

- Increased mTOR activation : Naphthalene derivatives exhibit 1.5-fold higher mTOR signaling in muscle cells due to prolonged intracellular retention .

- Binding affinity : Molecular docking reveals stronger interactions with hydrophobic pockets in target proteins (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for furoyl analogs) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Dose-response variability : Use standardized in vitro assays (e.g., 10–100 µM range in HEK293 cells) and validate with orthogonal methods (e.g., Western blot for mTOR phosphorylation) .

- Study design bias : Apply risk-of-bias frameworks (e.g., ATSDR criteria) to assess randomization, blinding, and outcome reporting . Studies with ≥3 "yes" responses to bias questionnaires (Table C-6/C-7) merit higher confidence .

Q. What strategies are effective for studying protein-ligand interactions involving this compound?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized target proteins (e.g., mTOR FRB domain) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate binding modes .

- Cryo-EM : Resolves structural changes in protein complexes upon ligand binding at near-atomic resolution .

Q. How does structural modification of the naphthalene group alter the compound’s metabolic stability?

- Methodological Answer :

- Substitution patterns : Electron-withdrawing groups (e.g., -NO₂ at C-4) reduce CYP450-mediated oxidation, increasing half-life (t₁/₂ = 6.7 h vs. 3.2 h for unmodified analogs) .

- Isotopic labeling : ¹⁴C-tracking in hepatocytes identifies major metabolites (e.g., hydroxylated naphthalene derivatives) .

Q. What in silico models predict the solubility and bioavailability of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.